Product packaging for Ganciclovir Mono-O-propionate(Cat. No.:CAS No. 194159-18-7)

Ganciclovir Mono-O-propionate

Cat. No.: B601553
CAS No.: 194159-18-7
M. Wt: 311.30
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Description

Contextualization of Ganciclovir (B1264) as an Antiviral Nucleoside Analog

Ganciclovir is a synthetic nucleoside analogue of 2'-deoxyguanosine, which has demonstrated potent inhibitory effects against viruses in the herpes family, most notably human cytomegalovirus (CMV). drugbank.comias.ac.in Its mechanism of action is highly selective. drugbank.com Inside a virus-infected cell, ganciclovir is first phosphorylated to ganciclovir monophosphate by a viral-encoded protein kinase (UL97 in CMV). medscape.com Subsequently, cellular kinases convert the monophosphate to diphosphate (B83284) and then to the active triphosphate form. drugbank.com Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase, and its incorporation into the viral DNA chain leads to the cessation of DNA elongation, thereby preventing viral replication. drugbank.comias.ac.in Ganciclovir is a cornerstone in managing CMV infections, particularly in immunocompromised individuals. pharmgkb.org

Rationale for Chemical Modification and Prodrug Development in Antiviral Therapy Research

Despite its efficacy when administered intravenously, ganciclovir's therapeutic potential is hampered by its low oral bioavailability, which is estimated to be between 2.5% and 6%. asm.orgmdpi.com This poor absorption is largely attributed to its hydrophilic nature and consequent inability to efficiently cross biological membranes. asm.org This limitation necessitates frequent intravenous infusions, which can be inconvenient for patients and may lead to complications.

To overcome these pharmacokinetic challenges, researchers have focused on the development of prodrugs. A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active therapeutic agent. The primary goal of creating ganciclovir prodrugs is to enhance its oral bioavailability by masking the hydrophilic hydroxyl groups with more lipophilic moieties, thereby improving its passage through the gastrointestinal tract. nih.govnih.gov This strategy aims to achieve therapeutic concentrations of ganciclovir in the bloodstream through oral administration, offering a more convenient and patient-friendly treatment option. nih.gov

Role of Ganciclovir Mono-O-propionate within the Landscape of Ganciclovir Prodrug Candidates and Related Intermediates

This compound is identified as a potential prodrug of ganciclovir and has been shown to exhibit antiviral activity in experimental studies. chemicalbook.comusbio.net It is also known as Ganciclovir Impurity B. chemicalbook.comclearsynth.com The chemical structure of this compound involves the esterification of one of the hydroxyl groups of ganciclovir with propionic acid.

This modification is a key step in the synthesis of more complex prodrugs. For instance, ganciclovir monocarboxylate intermediates, such as the mono-O-propionate, are crucial for the selective synthesis of amino acid esters of ganciclovir. google.comgoogle.com A notable example is valganciclovir, the L-valyl ester of ganciclovir, which demonstrates significantly improved oral bioavailability (around 60%) and is rapidly converted to ganciclovir in the gut and liver. medscape.comnih.gov The synthesis of such advanced prodrugs often involves a multi-step process where a monocarboxylate intermediate like this compound is formed with high selectivity, allowing for the subsequent esterification with a protected amino acid. google.comgoogle.com This strategic use of this compound as an intermediate highlights its importance in the development of orally bioavailable ganciclovir therapies.

Interactive Data Table: Properties of Ganciclovir and its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Characteristic
GanciclovirC9H13N5O4255.23Parent antiviral drug with low oral bioavailability. drugbank.com
This compound C12H17N5O5311.29Potential prodrug and key intermediate in the synthesis of other prodrugs. usbio.net
ValganciclovirC14H22N6O5354.36L-valyl ester prodrug with enhanced oral bioavailability. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N5O5 B601553 Ganciclovir Mono-O-propionate CAS No. 194159-18-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O5/c1-2-8(19)21-4-7(3-18)22-6-17-5-14-9-10(17)15-12(13)16-11(9)20/h5,7,18H,2-4,6H2,1H3,(H3,13,15,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWWAJZGPKYMTAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194159-18-7
Record name 2-((2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl)methoxy)-3-hydroxypropyl propionate, (2RS)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-1,9-dihydro-9-[[1-(hydroxymethyl)-2-(1-oxopropoxy)ethoxy]methyl]-6H-purin-6-one
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Record name 2-((2-AMINO-6-OXO-1,6-DIHYDRO-9H-PURIN-9-YL)METHOXY)-3-HYDROXYPROPYL PROPIONATE, (±)-
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Synthetic Methodologies and Chemical Derivatization of Ganciclovir Mono O Propionate

Strategies for Monoesterification of Ganciclovir (B1264)

Monoesterification of Ganciclovir presents a chemical challenge due to the presence of two primary hydroxyl groups with similar reactivity. rsc.org Therefore, specialized strategies are employed to selectively introduce a single propionate (B1217596) group.

Regioselective Synthesis Approaches for Hydroxypropionate Ester Formation

Regioselective synthesis is critical for maximizing the yield of the desired monoester. Several approaches have been developed to achieve this selectivity.

One of the most effective methods involves the use of a cyclic orthoester intermediate. google.comgoogle.com In this approach, Ganciclovir is reacted with an orthoester, such as trimethyl orthoformate, to form a cyclic orthoester. This intermediate is then hydrolyzed under controlled conditions, which leads to the formation of the monocarboxylate with high selectivity. google.comresearchgate.net

Another strategy is the partial hydrolysis of a diester derivative. semanticscholar.org In this method, Ganciclovir is first converted to its dipropionate ester. Subsequently, one of the ester groups is selectively cleaved, typically using enzymatic or carefully controlled basic conditions, to yield the mono-O-propionate derivative. google.comwisdomlib.org

Enzymatic synthesis using lipases also offers a high degree of regioselectivity. rsc.org Biocatalysts can distinguish between the two hydroxyl groups, leading to a specific and efficient mono-acylation under mild reaction conditions, which presents a "greener" alternative to traditional chemical methods. rsc.org

The stoichiometry of the reactants can also be controlled to favor monoesterification. For instance, using approximately one equivalent of the acylating agent, such as propionic anhydride (B1165640), can increase the proportion of the monoester product relative to the diester. researchgate.net

Utilization of Protective Group Strategies in Ester Synthesis

Protective group chemistry is a cornerstone of Ganciclovir ester synthesis, preventing unwanted side reactions and directing the esterification to the desired hydroxyl group.

To prevent reactions at the guanine (B1146940) moiety, the exocyclic amino group can be protected. Common protecting groups include the acetyl or trityl groups, which are stable under the esterification conditions but can be removed later. google.com

The table below summarizes key protective groups used in the synthesis of Ganciclovir derivatives.

Functional Group Protected Protective Group Typical Reagent Purpose
Amino Group (Guanine)AcetylAcetic AnhydridePrevents N-acylation during esterification. google.com
Amino Group (Guanine)Trityl (Tr)Trityl ChlorideProvides bulky protection for the purine (B94841) ring. researchgate.netgoogle.com
Hydroxyl GroupBenzyl (Bn)Benzyl BromideAllows for selective esterification of the unprotected hydroxyl group. google.com
Hydroxyl Grouptert-Butoxycarbonyl (t-BOC)Di-tert-butyl dicarbonateUsed in amino acid ester synthesis to protect the amino acid.
Hydroxyl GroupBenzyloxycarbonyl (CBZ)Benzyl ChloroformateCommonly used for protecting amino acids in related prodrug syntheses.

Reaction Pathways and Mechanisms for Ganciclovir Mono-O-propionate Formation

The formation of this compound can be achieved through several distinct reaction pathways, each with its own mechanism and set of reaction conditions.

Orthoester Transesterification and Hydrolysis Pathways

A highly selective and widely cited pathway for monoester synthesis proceeds through a cyclic orthoester intermediate. google.com

Step 1: Transesterification Ganciclovir is reacted with a trialkyl orthoester, such as trimethyl propionate or, more commonly, trimethyl orthoformate, often in the presence of an acid catalyst. This reaction forms a cyclic orthoester intermediate, linking the two primary hydroxyl groups of Ganciclovir. google.comresearchgate.net

Step 2: Hydrolysis The cyclic orthoester is not isolated but is directly subjected to controlled hydrolysis. The use of a mild acid, such as formic acid, selectively cleaves one of the ester bonds within the cyclic structure, yielding the monoformate ester of Ganciclovir with high regioselectivity. google.comresearchgate.net If a propionate orthoester was used, this could directly lead to a mono-propionate derivative. This method is advantageous as it inherently favors mono-substitution. google.com

Esterification with Acid Anhydrides in the Presence of Catalysts

Direct esterification using propionic anhydride is a more straightforward approach. researchgate.net The reaction is typically performed in an aprotic polar solvent like dimethylformamide (DMF). medcraveonline.comresearchgate.net

The mechanism involves the activation of the anhydride by a basic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.gov DMAP acts as a nucleophilic catalyst, reacting with propionic anhydride to form a highly reactive N-propionylpyridinium intermediate. This intermediate is then readily attacked by one of the hydroxyl groups of Ganciclovir, forming the ester bond and regenerating the DMAP catalyst. To enhance the reaction, coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) can also be employed to activate the carboxylic acid (propionic acid) for esterification. medcraveonline.comnih.gov

The ratio of monoester to diester product is influenced by the reaction conditions, including the stoichiometry of the anhydride. Using a limited amount of propionic anhydride (approximately 1 equivalent) favors the formation of this compound. researchgate.net

The following table outlines typical conditions for this reaction.

Parameter Condition Purpose/Effect
Acylating AgentPropionic AnhydrideSource of the propionate group. researchgate.net
SolventDimethylformamide (DMF)Aprotic polar solvent to dissolve reactants. medcraveonline.comresearchgate.net
Catalyst4-dimethylaminopyridine (DMAP)Acts as a nucleophilic catalyst to activate the anhydride. researchgate.netnih.gov
Coupling AgentN,N'-dicyclohexylcarbodiimide (DCC)Activates the carboxyl group for ester formation. medcraveonline.comnih.gov
Stoichiometry~1 equivalent of anhydrideFavors monoesterification over diester formation. researchgate.net

Intermediate Compound Formation and Isolation Techniques in Multi-Step Synthesis

The synthesis of this compound, particularly through multi-step routes, involves the formation and purification of key intermediates.

Key intermediates in these synthetic pathways include:

Cyclic Orthoester of Ganciclovir : A transient but critical intermediate in the regioselective orthoester pathway. google.comgoogleapis.com

Protected Ganciclovir Derivatives : These include N-acetyl Ganciclovir or O-benzyl Ganciclovir, which are stable compounds that can be isolated before subsequent reaction steps. google.comgoogle.com

Di-O-propionyl Ganciclovir : This is formed as the primary product when an excess of the acylating agent is used and serves as the starting material for partial hydrolysis to the monoester. semanticscholar.org

The isolation and purification of these intermediates and the final product are crucial for obtaining a compound of high purity. Common techniques include:

Crystallization : This is the preferred method for purification on an industrial scale. The crude product is dissolved in a suitable solvent or solvent mixture (e.g., acetone, methanol (B129727), toluene) and allowed to crystallize, leaving impurities in the mother liquor. google.comgoogle.com

Filtration : Used to separate the solid product or intermediate from the reaction mixture or crystallization solvent. google.comnih.gov

Chromatography : While often avoided in large-scale production due to cost, column chromatography is a powerful tool for separating complex mixtures, such as regioisomers (e.g., the N7 vs. N9 alkylated isomers of the guanine base) or the mono- and diester products. google.comias.ac.in

Selective Crystallization : This technique is a practical alternative to chromatography for separating isomers. By carefully selecting the solvent system and controlling conditions, one isomer can be induced to crystallize while the other remains in solution. nih.govresearchgate.net

Optimization of Synthetic Yields and Purity for Research Applications

The synthesis of this compound, a monoester derivative of Ganciclovir, presents a significant challenge in achieving high yields and purity. The primary difficulty arises from the presence of two primary hydroxyl groups in the parent Ganciclovir molecule, leading to the concurrent formation of the desired monoester, the diester byproduct, and unreacted starting material. Optimizing the reaction conditions and purification methods is therefore critical for obtaining a product suitable for research applications.

A common method for synthesizing Ganciclovir esters is direct esterification using an acid anhydride. acs.org In a study on related ganciclovir prodrugs, the synthesis of monoesters was attempted by carefully controlling the stoichiometry of the reactants. For instance, the synthesis of the monopropionate ester of a 2-amino-6-fluoropurine analogue of ganciclovir was achieved with yields between 37-44% when approximately one equivalent of propionic anhydride was used. acs.org However, even with stoichiometric control, the formation of diester impurities remains a concern. Research on similar acyclic nucleosides like Acyclovir has shown that direct acylation can result in 5-12% of double acylation products, complicating purification and reducing the yield of the target monoester. researchgate.net

Optimization strategies often focus on reaction time, temperature, and solvent choice. Studies on the synthesis of other Ganciclovir mono-esters, such as long-chain lipid derivatives, have demonstrated that reaction yields are highly dependent on these parameters. For example, the yield for mono-(O-acyl) valerate (B167501) GCV was optimized to approximately 19% at a reaction time of 4 hours. nih.gov The yield of other lipid prodrugs was also found to vary significantly with the carbon chain length of the acyl group. nih.gov

Achieving high purity for research-grade this compound necessitates robust purification protocols. Following the synthesis, crude product mixtures are typically subjected to chromatographic techniques. Flash chromatography, using a solvent system such as a dichloromethane (B109758) and methanol mixture, has been effectively used to separate mono- and di-ester derivatives from each other and from the parent drug. nih.govlongdom.org Subsequent recrystallization from solvents like cold diethyl ether or ethanol (B145695) can further enhance the purity of the final compound, with studies reporting purities greater than 96% for various Ganciclovir prodrugs after purification. longdom.orgpatsnap.com The purity is typically confirmed by High-Performance Liquid Chromatography (HPLC). researchgate.netnih.govlongdom.org

Table 1: Reported Yields and Purity for Ganciclovir Mono-ester Derivatives Using Various Synthetic Approaches

Derivative Synthetic Approach Reported Yield Reported Purity Source(s)
2-Amino-6-fluoro-purine Monopropionate Direct esterification with 1 equiv. propionic anhydride 37-44% Not specified acs.org
Mono-(O-acyl) valerate GCV Optimized direct esterification ~19% Not specified nih.gov
Monoacetyl Ganciclovir Selective acetylation with protecting group 75.2% >99% patsnap.com
Long-chain lipid mono-esters of GCV Conventional esterification and flash chromatography Variable >96% longdom.org

Exploration of Alternative Synthetic Routes for Ganciclovir Propionate Derivatives

To overcome the inherent challenges of selectivity and yield associated with direct esterification, researchers have explored several alternative synthetic routes. These methods often involve the use of protecting groups, multi-step one-pot reactions, or biocatalysis to provide greater control over the reaction outcome.

Selective Acylation via Protecting Groups A highly effective strategy for preventing the formation of diester byproducts is the use of protecting groups. This approach involves selectively blocking one of the hydroxyl groups on the Ganciclovir molecule before introducing the propionyl group. A patented method for producing high-purity monoacetyl ganciclovir illustrates this principle effectively. patsnap.com In this process, the ganciclovir is first treated with trioctadecyl borate, which protects an alcoholic hydroxyl group. patsnap.com Subsequently, an acetylation reagent is added to perform a selective acetylation on the unprotected hydroxyl group. patsnap.com After the reaction, the protecting group is removed to yield the monoacetyl derivative. This method resulted in a high yield of 75.2% and an exceptional purity of over 99%. patsnap.com A similar strategy using propionic anhydride as the acylating agent could foreseeably be applied to synthesize this compound with significantly improved yield and purity compared to direct esterification.

One-Pot Synthesis via Cyclic Intermediates Another advanced route involves the formation of a cyclic intermediate from Ganciclovir. A patented process describes a one-pot reaction where Ganciclovir is first transesterified with an orthoester to form a cyclic orthoester of ganciclovir. google.com This intermediate is then directly hydrolyzed to yield a Ganciclovir monocarboxylate. google.com This monocarboxylate intermediate, having only one free hydroxyl group, can then be selectively esterified with an activated derivative of the desired acid, such as propionic acid, to form the final monoester product. google.com This pathway offers a structured, alternative approach to control the regioselectivity of the acylation.

Biocatalytic Routes Enzymatic or whole-cell biocatalysis presents a green and highly specific alternative to traditional chemical synthesis. These methods operate under mild conditions and can offer remarkable regioselectivity, often eliminating the need for complex protection and deprotection steps. While a specific biocatalytic route for this compound is not extensively documented, research on other nucleoside analogues demonstrates the potential of this approach. For example, the synthesis of a propanoylated derivative of Cytarabine (Ara-C) was successfully achieved using whole cells of Aspergillus oryzae. conicet.gov.ar This biocatalytic process achieved a high conversion rate of 88% with a regioselectivity of over 70% for the desired monoester. conicet.gov.ar Exploring similar lipase (B570770) or hydrolase-based biocatalysts could pave the way for an efficient and environmentally friendly synthesis of this compound.

Table 2: Comparison of Alternative Synthetic Routes for Ganciclovir Propionate Derivatives

Synthetic Route Key Strategy Potential Advantages Reported Performance (on similar compounds) Source(s)
Protecting Group Strategy Selective protection of one hydroxyl group prior to acylation. High selectivity, significantly reduced diester formation, high yield and purity. Yield: 75.2%, Purity: >99% (for monoacetyl derivative). patsnap.com
One-Pot Cyclic Intermediate Formation of a cyclic orthoester, followed by hydrolysis and esterification. Controlled regioselectivity, one-pot procedure can improve efficiency. Process patented for ganciclovir derivatives. google.com
Biocatalysis Use of enzymes or whole cells to catalyze regioselective esterification. High selectivity, mild reaction conditions, environmentally friendly. Conversion: 88%, Regioselectivity: >70% (for propanoylated Ara-C). conicet.gov.ar

Prodrug Design Principles and Conversion Dynamics of Ganciclovir Mono O Propionate

Theoretical Frameworks for Prodrug Design Applied to Ganciclovir (B1264) Conjugates

The primary goal of creating a prodrug like Ganciclovir Mono-O-propionate is to overcome the limitations of the parent drug, Ganciclovir. nih.govcentralasianstudies.org Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical processes. centralasianstudies.orgsciensage.info This approach can improve a drug's solubility, stability, and ability to permeate biological membranes. centralasianstudies.orgnih.gov

For Ganciclovir, which has suboptimal physicochemical properties that limit its concentration in target tissues, a prodrug strategy is particularly beneficial. nih.gov By attaching a propionate (B1217596) ester group, the lipophilicity of the Ganciclovir molecule is altered. This modification is intended to enhance its ability to cross cell membranes, a crucial step for reaching its site of action. nih.govnih.gov The carrier-linked prodrug design, where a promoiety is attached to the drug, is a common strategy. orientjchem.org In the case of this compound, the propionate group acts as the promoiety.

The design of such ester prodrugs relies on the presence of endogenous enzymes, specifically esterases, in the target tissues. These enzymes are expected to cleave the ester bond, releasing the active Ganciclovir. nih.govnih.gov The successful application of this strategy has been seen with other antiviral prodrugs like valganciclovir, an L-valyl ester of ganciclovir, which shows significantly increased bioavailability. mdpi.comresearchgate.net

Enzymatic Hydrolysis of this compound to Parent Ganciclovir

The conversion of this compound back to its active parent form, Ganciclovir, is a critical step mediated by enzymes.

Characterization of Esterase-Mediated Bioconversion in Biological Matrices (e.g., plasma, tissue homogenates)

The bioconversion of Ganciclovir ester prodrugs is heavily dependent on the presence and activity of esterases in various biological tissues. nih.gov Studies have shown that these prodrugs undergo hydrolysis in different tissue homogenates, with the rate of conversion varying between tissues. For instance, the hydrolysis of Ganciclovir dipropionate was observed to be fastest in liver homogenates, followed by intestine and then skin. nih.gov

In ocular tissues, which are a key target for Ganciclovir therapy, esterase activity is also prominent. acs.orgnih.gov Hydrolysis of Ganciclovir ester prodrugs has been demonstrated in corneal and choroidal tissues. nih.govresearchgate.net Research on various Ganciclovir ester prodrugs, including the propionate form, in rabbit vitreous humor revealed that these prodrugs are effectively hydrolyzed to release Ganciclovir. nih.gov The rate of this hydrolysis was found to be significant in plasma as well, indicating systemic conversion. acs.org

The following table displays the hydrolysis rates of various Ganciclovir prodrugs in different biological environments.

ProdrugBiological MatrixHydrolysis Rate/Observation
Ganciclovir dipropionateLiver, Intestine, Skin Homogenateskobs: Liver > Intestine >> Skin nih.gov
Ganciclovir monoesters (acetate, propionate, butyrate (B1204436), valerate)Rabbit Vitreous HumorHydrolysis rate increased with ascending ester chain length. nih.gov
Ganciclovir ester prodrugsPorcine Vitreous and Retinal Pigment Epithelium (RPE) HomogenatesHydrolysis in RPE was generally faster than in vitreous. researchgate.net

Influence of Ester Moiety on Hydrolysis Rates and Efficiency

The specific ester group attached to Ganciclovir significantly influences the rate and efficiency of its hydrolysis. Research has consistently shown that the length of the acyl chain in monoester prodrugs of Ganciclovir affects the hydrolysis rate. nih.govnih.gov

In a study involving acyl monoester prodrugs of Ganciclovir (acetate, propionate, butyrate, and valerate), the rate of hydrolysis in rabbit vitreous humor was found to increase as the ester chain length increased. nih.govnih.gov This suggests that the butyrate and valerate (B167501) esters are converted to Ganciclovir more rapidly than the acetate (B1210297) and propionate esters in this specific biological matrix. nih.gov However, another study observed a parabolic relationship between the vitreal elimination rate constant and the ester chain length, indicating a more complex relationship. nih.gov

The structure of the ester moiety, including branching and the presence of aromatic groups, can also impact stability and hydrolysis. Prodrugs with long carbon chains and disubstitution tend to be more labile in tissue homogenates, while those with branched carbon chains or aromatic groups are more stable. researchgate.net This highlights the delicate balance required in prodrug design: the prodrug must be stable enough to reach its target but labile enough to be efficiently converted to the active drug.

The table below illustrates the effect of the ester chain length on the hydrolysis of Ganciclovir monoester prodrugs.

Ganciclovir Monoester ProdrugOrder of Hydrolysis Rate (increasing)
Acetate< Propionate < Butyrate nih.gov
PropionateSee above
ButyrateSee above
ValerateSee above

Identification of Key Enzymes Involved in Prodrug Activation

The activation of Ganciclovir ester prodrugs is primarily carried out by a class of enzymes known as esterases. nih.gov These hydrolytic enzymes are widespread throughout the body and are responsible for cleaving ester bonds. acs.org Specific types of esterases implicated in the bioconversion of ester prodrugs include carboxylesterases (CES), acetylcholinesterase, and butyrylcholinesterase. nih.govnih.gov

Carboxylesterases, in particular, are a major group of serine hydrolases that metabolize a vast array of ester-containing compounds in tissues like the liver, intestine, and eye. acs.orgnih.gov While the parent drug Ganciclovir itself is activated by phosphorylation, initially by a viral thymidine (B127349) kinase in infected cells, the prodrug form first requires the action of these esterases to release Ganciclovir. researchgate.netebi.ac.uk

The specific esterase subtypes, such as CES1 and CES2, can have different substrate specificities and tissue distributions, which can influence the site and rate of prodrug activation. nih.gov For instance, in rabbit ocular tissues, CES1 expression is higher in the cornea, while CES2 is more abundant in the conjunctiva. nih.gov The enzyme valacyclovirase, which activates the prodrug valacyclovir, is also known to hydrolytically activate valganciclovir, producing the parent drug ganciclovir. mdpi.com

Chemical Stability and Degradation Pathways of this compound

Beyond enzymatic hydrolysis, the chemical stability of this compound under various conditions is a crucial factor in its effectiveness as a prodrug.

pH-Dependent Hydrolysis Kinetics in Simulated Biological Environments

The stability of Ganciclovir ester prodrugs is significantly influenced by pH. nih.gov Generally, ester prodrugs exhibit pH-dependent hydrolysis, meaning their rate of degradation changes with the acidity or alkalinity of the environment. arvojournals.org

Studies on Ganciclovir dipropionate have shown that its hydrolysis follows a pattern where the rate constant is dependent on the concentration of both hydrogen and hydroxide (B78521) ions, with a pH of maximum stability around 5. nih.gov Similarly, various amino acid ester prodrugs of Ganciclovir displayed maximal stability at a pH of 4.2, with increased degradation at neutral (pH 7.4) and basic (pH 9.0) conditions. arvojournals.org This suggests that the acidic environment of the stomach might favor the stability of such prodrugs, while the more neutral pH of the plasma and tissues would facilitate hydrolysis. sciensage.infoarvojournals.org

The general mechanism for the degradation of these ester prodrugs involves hydrolysis of the ester linkage to release the parent drug and the corresponding carboxylic acid. sciensage.info The rate of this chemical hydrolysis is typically much slower than enzyme-mediated hydrolysis in biological systems. acs.org

The following table summarizes the pH-dependent stability of Ganciclovir prodrugs.

ProdrugpH of Maximum StabilityObservation
Ganciclovir dipropionate~5 nih.govHydrolysis is pH-dependent. nih.gov
Amino acid ester prodrugs of Ganciclovir4.2 arvojournals.orgDegradation increases at neutral and basic pH. arvojournals.org

Comparative Stability Profiles with Other Ganciclovir Prodrugs

The chemical stability of a prodrug is a crucial determinant of its shelf-life and its ability to reach the target site intact before converting to the parent drug. For ganciclovir ester prodrugs, stability is highly dependent on the nature of the ester promoiety and the pH of the environment. wiley.comnih.gov Generally, these ester prodrugs exhibit maximal stability in slightly acidic conditions (around pH 4.0-5.0) and undergo degradation in more acidic, neutral, and basic environments. wiley.comnih.govarvojournals.org

Studies comparing various monoester prodrugs of ganciclovir and its analogs reveal distinct stability profiles. The rate of hydrolysis for acyl monoester prodrugs of ganciclovir was found to follow the order: butyrate > valerate > propionate > acetate. nih.gov This indicates that this compound is more stable than its longer-chain counterparts like the butyrate and valerate esters, but less stable than the acetate ester.

In a comparative study of monoester prodrugs of a 2-amino-6-fluoropurine analog of ganciclovir, the monopropionate version demonstrated significant stability at pH levels from 6.0 to 8.0, with half-lives exceeding several days. acs.org However, under highly acidic conditions (pH 1.2), its stability was markedly reduced. acs.org This pH-dependent stability is a characteristic feature of carboxylic acid esters. wiley.com The di-ester prodrugs of ganciclovir also show a similar trend, with the rate of hydrolysis following the order of dibutyrate > dipropionate > diacetate. nih.gov

The table below presents comparative stability data for several ganciclovir analog monoester prodrugs, illustrating the influence of the ester chain length and pH on the drug's half-life.

Comparative Stability of Ganciclovir Analog Monoester Prodrugs

Prodrug Half-life (t½) at pH 1.2 Half-life (t½) at pH 6.0 Half-life (t½) at pH 7.4 Half-life (t½) at pH 8.0
Monoacetate 60-83 min >29 days >7 days >2 days
Monopropionate 60-83 min >29 days >7 days >2 days
Monobutyrate 60-83 min >29 days >7 days >2 days
Monoisobutyrate 60-83 min >29 days >7 days >2 days

Data sourced from a study on 2-amino-9-(1,3-dihydroxy-2-propoxymethyl)-6-fluoropurine monoesters, which are analogs of ganciclovir monoesters. acs.org

Preclinical Pharmacological Evaluation of Ganciclovir Mono O Propionate

In Vitro Antiviral Efficacy Assessment

Evaluation of Antiviral Activity against Herpesviridae (e.g., Cytomegalovirus, Herpes Simplex Virus) in Cell Culture Models

Ganciclovir (B1264) Mono-O-propionate has demonstrated antiviral activity against a range of human herpesviruses in in vitro studies. This includes activity against human cytomegalovirus (CMV) and herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). The primary therapeutic potential for this prodrug has been investigated for ocular conditions, particularly CMV retinitis. vulcanchem.com Research indicates that ester prodrugs of ganciclovir, such as the propionate (B1217596) derivative, are capable of generating therapeutic concentrations of the active ganciclovir in vivo. vulcanchem.com

Determination of Inhibitory Concentrations in Viral Replication Assays

The potency of Ganciclovir Mono-O-propionate has been quantified through the determination of its 50% inhibitory concentration (IC50) in various viral replication assays. For feline herpesvirus type 1 (FHV-1), this compound exhibited an IC50 value of 5.2 μM. selleckchem.comchemsrc.com

In comparison, the parent compound, ganciclovir, has shown potent activity against human CMV, with IC50 values averaging 3.78 ± 1.62 μM for susceptible clinical isolates. nih.gov For the laboratory strain AD169, the IC50 for ganciclovir was 5.36 ± 0.12 μM. nih.gov Against HSV-2, ganciclovir has an EC50 of 1.2 nM in E6SM cell lines and a minimum inhibitory concentration (MIC) of 0.0064 μM in HEL cells. selleckchem.com

CompoundVirusAssay/Cell LineInhibitory Concentration
This compoundFeline Herpesvirus type-1 (FHV-1)Cell-free assayIC50: 5.2 μM selleckchem.comchemsrc.com
GanciclovirHuman Cytomegalovirus (HCMV) - Clinical IsolatesIE AntigenAverage IC50: 3.78 ± 1.62 μM nih.gov
GanciclovirHuman Cytomegalovirus (HCMV) - AD169 StrainIE AntigenIC50: 5.36 ± 0.12 μM nih.gov
GanciclovirHerpes Simplex Virus-2 (HSV-2)E6SM cell linesEC50: 1.2 nM selleckchem.com
GanciclovirHerpes Simplex Virus-2 (HSV-2) GHEL cellsMIC: 0.0064μM selleckchem.com

Comparative Antiviral Potency Analysis with Ganciclovir and Other Derivatives

Prodrugs of ganciclovir, including this compound, are designed to improve upon the parent drug's properties. For instance, valganciclovir, an L-valyl ester prodrug of ganciclovir, demonstrates significantly improved oral bioavailability (approximately 60%) compared to oral ganciclovir (~6%). nih.govnih.govnih.gov

Other derivatives have also been synthesized and evaluated. An elaidic acid ester of ganciclovir (E-GCV) showed 5- to 30-fold lower IC50 values against HSV-1 and HSV-2 strains compared to ganciclovir. nih.gov Another derivative, 1-O-hexadecylpropanediol-3-phospho-ganciclovir (HDP-P-GCV), was found to be orally active against both murine cytomegalovirus (MCMV) and HSV-1 in mice, with activity equivalent to or greater than oral ganciclovir. nih.gov

Cellular and Molecular Mechanisms of Action

Investigation of Intracellular Phosphorylation Pathways of Ganciclovir (Regenerated from Prodrug)

Upon entering a cell, this compound is metabolized to release ganciclovir. vulcanchem.com The antiviral activity of ganciclovir is dependent on its conversion to the active triphosphate form. drugbank.comscholarsresearchlibrary.comnih.gov This phosphorylation process occurs in three main steps.

The initial and rate-limiting step is the phosphorylation of ganciclovir to ganciclovir monophosphate. drugbank.comnih.gov In cells infected with herpesviruses like CMV and HSV, this is preferentially catalyzed by a virus-encoded protein kinase. drugbank.comnih.govresearchgate.net For CMV, this enzyme is the UL97 protein kinase, while for HSV, it is thymidine (B127349) kinase (TK). drugbank.comresearchgate.netnih.gov This selective activation in infected cells is a key reason for the drug's targeted antiviral effect. wikipedia.orgresearchgate.net

Following the initial phosphorylation, cellular kinases, such as guanylate kinase, convert the monophosphate to ganciclovir diphosphate (B83284). wikipedia.orgpharmgkb.org Subsequently, other cellular enzymes catalyze the final phosphorylation to produce the active ganciclovir triphosphate. drugbank.comwikipedia.orgpharmgkb.org Cells infected with herpes simplex virus have been shown to produce about 50-fold more ganciclovir triphosphate than uninfected cells. nih.gov

Interaction with Viral DNA Polymerases and Inhibition of Viral DNA Synthesis

Ganciclovir triphosphate acts as a potent antiviral agent by inhibiting viral DNA synthesis. scholarsresearchlibrary.comresearchgate.netcancer.gov It achieves this through two primary mechanisms.

First, ganciclovir triphosphate competitively inhibits the viral DNA polymerase. scholarsresearchlibrary.comresearchgate.neteuropa.eu As a structural analog of deoxyguanosine triphosphate (dGTP), it competes with the natural substrate for binding to the viral DNA polymerase enzyme. scholarsresearchlibrary.commedchemexpress.com

Second, ganciclovir triphosphate can be incorporated into the growing viral DNA chain. drugbank.comscholarsresearchlibrary.com Although ganciclovir possesses a 3'-hydroxyl group equivalent, its incorporation leads to the termination of DNA chain elongation, effectively halting viral replication. scholarsresearchlibrary.comnih.govpatsnap.com Ganciclovir inhibits viral DNA polymerases more effectively than cellular DNA polymerases, contributing to its selective toxicity. drugbank.com

Analysis of Nucleotide Accumulation in Infected Cells

Ganciclovir, a synthetic nucleoside analog of 2'-deoxyguanosine, requires intracellular phosphorylation to its active triphosphate form to exert its antiviral activity. researchgate.netresearchgate.net This process is initiated by a viral-encoded protein kinase in cells infected with cytomegalovirus (CMV) or a thymidine kinase in cells infected with herpes simplex virus (HSV). chemsrc.comnih.gov Subsequently, cellular kinases catalyze the formation of ganciclovir diphosphate and the active moiety, ganciclovir triphosphate. chemsrc.com

Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing viral DNA chain, leading to the termination of DNA elongation. researchgate.netnih.gov This mechanism is attributed to the presence of the 3'-hydroxyl group equivalent, which, despite its presence, halts further DNA synthesis after the incorporation of one additional nucleotide. nih.gov This ultimately results in the accumulation of incomplete and noninfectious viral DNA fragments within the nucleus of the infected cell. researchgate.net Studies have shown that in the presence of ganciclovir, the synthesis of viral DNA and late-stage (gamma) proteins is significantly inhibited in a dose-dependent manner. nih.gov

Preclinical Pharmacokinetic Investigations in Animal Models

Absorption and Systemic Exposure Studies in Rodent Models (e.g., rats, mice)

The oral bioavailability of ganciclovir is notably poor. nih.gov To address this limitation, various prodrug strategies have been explored. In a study involving rats, the oral administration of a dipeptide monoester prodrug of ganciclovir, Tyrosine-Valine-Ganciclovir (YVGCV), resulted in an approximately 200% increase in the area under the plasma-concentration time curve for the regenerated ganciclovir compared to the oral administration of ganciclovir itself. researchgate.net This suggests a significant enhancement in systemic availability. The study also noted the complete conversion of the dipeptide prodrug to the parent compound, likely due to extensive first-pass metabolism in the liver, as no intermediate metabolite or the administered prodrug was detected in the plasma. researchgate.net

Another study in rats with a double prodrug, the dipivalate ester of 6-deoxy-GCV, demonstrated a nearly 7-fold increase in ganciclovir bioavailability compared to administering ganciclovir alone. nih.gov In mice, after intraperitoneal injection, the plasma concentration of ganciclovir peaked at 2 hours in newborn mice and at 1 hour in adult mice, with a more rapid decline in adults. chemsrc.comnih.gov

Animal Model Prodrug Key Finding Reference
Sprague-Dawley RatsTyrosine-Valine-Ganciclovir (YVGCV)~200% increase in regenerated GCV bioavailability vs. oral GCV. researchgate.net
RatsDipivalate ester of 6-deoxy-GCV~7-fold increase in GCV bioavailability vs. oral GCV. nih.gov
Newborn MiceGanciclovir (intraperitoneal)Plasma concentration peaked at 2 hours. chemsrc.comnih.gov
Adult MiceGanciclovir (intraperitoneal)Plasma concentration peaked at 1 hour and declined rapidly. chemsrc.comnih.gov

Tissue Distribution and Biotransformation Profiling in Animal Tissues

Following administration, ganciclovir and its prodrugs undergo distribution to various tissues. In adult rats, ganciclovir has been shown to diffuse into the intracochlear fluid, achieving concentrations similar to those in the blood. chemsrc.comnih.gov In pregnant mice, transplacental diffusion was observed. chemsrc.comnih.gov

The biotransformation of ganciclovir prodrugs is a critical step in their mechanism of action. Esterase enzymes present in ocular tissues, such as the cornea and choroid, are responsible for the hydrolysis of ester-based prodrugs to release the active ganciclovir. acs.org The liver is also a major site of metabolism. For instance, a double prodrug of ganciclovir was found to be rapidly hydrolyzed and extensively oxidized through first-pass metabolism in rats, with only ganciclovir, its 6-deoxy form, and a small amount of the monopivalate ester being detected in the plasma. nih.gov In cynomolgus monkeys, additional metabolites, the 8-hydroxy analogs of ganciclovir and its deoxy form, were also identified. nih.gov

Animal Model Tissue/Fluid Finding Reference
Adult RatsIntracochlear FluidGanciclovir concentration similar to blood. chemsrc.comnih.gov
Pregnant MiceFetusEvidence of transplacental diffusion. chemsrc.comnih.gov
RatsPlasmaRapid hydrolysis and oxidation of a double prodrug. nih.gov
Cynomolgus MonkeysPlasmaIdentification of 8-hydroxy analog metabolites. nih.gov

Elimination Kinetics and Metabolic Fate in Preclinical Species

The elimination of ganciclovir and its metabolites occurs through various pathways. In a mass balance study conducted in rats, the excreta were collected to determine the recovery of the administered compound and its metabolites. tandfonline.com The elimination half-life of ganciclovir and its monoester prodrugs has been investigated in the vitreous humor of rabbits. The vitreal elimination half-life of ganciclovir was 170 +/- 37 minutes, while that of the propionate ester was 122 +/- 13 minutes. nih.gov A parabolic relationship was noted between the vitreal elimination rate constant and the ester chain length of the prodrugs. nih.gov

Ocular Disposition Studies of Monoester Prodrugs in Animal Models

The use of monoester prodrugs of ganciclovir, including the propionate form, has been investigated to achieve sustained therapeutic concentrations in the vitreous humor. nih.gov In a study using New Zealand albino male rabbits, the ocular pharmacokinetics of ganciclovir and its acyl monoester prodrugs (acetate, propionate, butyrate (B1204436), and valerate) were evaluated following intravitreal administration. nih.gov The study found that the hydrolysis rate and vitreal clearance of the prodrugs increased with the length of the ester chain. nih.gov

A key finding was that the mean residence time (MRT) of the regenerated ganciclovir following the administration of the prodrugs was three to four times greater than that observed after the injection of ganciclovir itself. nih.gov This indicates that the prodrug approach can significantly prolong the presence of the active drug in the vitreous. The vitreal elimination half-lives for ganciclovir and its propionate ester were determined to be 170 ± 37 min and 122 ± 13 min, respectively. nih.gov These studies demonstrate the potential of monoester prodrugs to enhance the ocular delivery of ganciclovir. nih.gov

Compound Vitreal Elimination Half-life (t1/2k10) (min) Mean Residence Time (MRT) of Regenerated GCV Reference
Ganciclovir170 ± 37- nih.gov
Ganciclovir Mono-O-acetate117 ± 503-4 times that of GCV nih.gov
This compound122 ± 133-4 times that of GCV nih.gov
Ganciclovir Mono-O-butyrate55 ± 263-4 times that of GCV nih.gov
Ganciclovir Mono-O-valerate107 ± 143-4 times that of GCV nih.gov

Application of Physiologically Based Pharmacokinetic (PBPK) Modeling to Predict Drug Disposition in Preclinical Animal Species

Physiologically based pharmacokinetic (PBPK) modeling is a valuable tool for predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs in various species. researchgate.net PBPK models integrate physicochemical properties of the drug with physiological data of the animal species to simulate the drug's pharmacokinetic profile. nih.govresearchgate.net

For ganciclovir and its prodrugs, PBPK models have been developed and verified in preclinical species such as mice, rats, dogs, and monkeys. researchgate.netnih.govresearchgate.net These models incorporate factors like organ blood flow, tissue volumes, and in vitro data on metabolism and transport. nih.gov The initial "bottom-up" modeling based on these parameters helps in understanding the drug's disposition before moving to clinical predictions. nih.govresearchgate.net

The models for ganciclovir often include permeability-limited tissue distribution and active transport processes in the gut, liver, and kidney. nih.gov For prodrugs like valganciclovir, the conversion to ganciclovir via esterases is a key component of the model. nih.gov By validating these models against observed pharmacokinetic data in animals, researchers can gain confidence in their predictive power for human pharmacokinetics. researchgate.netresearchgate.net This approach is instrumental in drug development, aiding in the translation of preclinical findings to clinical applications. nih.gov

Cellular Disposition and Transport Studies

The cellular disposition of this compound, a lipophilic prodrug of the antiviral agent Ganciclovir, is a critical determinant of its therapeutic efficacy. As a prodrug, its ability to enter target cells, release the active Ganciclovir moiety, and the subsequent fate of the active drug are governed by a complex interplay of passive diffusion, transporter-mediated flux, and intracellular enzymatic activity. This section delves into the preclinical evaluation of these processes.

Investigation of Cellular Uptake Mechanisms in Relevant Cell Lines (e.g., cancer cell lines, microglia)

The primary rationale for developing ester prodrugs of Ganciclovir, such as the mono-O-propionate derivative, is to enhance its lipophilicity and, consequently, its ability to permeate cell membranes. nih.gov Ganciclovir itself is a polar molecule with poor oral bioavailability and limited capacity to cross cellular barriers. nih.gov By masking one of the hydroxyl groups with a propionate ester, the resulting this compound is expected to exhibit increased lipid solubility, favoring passive diffusion across the phospholipid bilayer of cell membranes.

Studies on analogous lipophilic Ganciclovir derivatives support this hypothesis. For instance, research on a more lipophilic derivative of Ganciclovir demonstrated concentration-dependent uptake into human breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a transporter-mediated component to its cellular accumulation in addition to passive diffusion. nih.gov The uptake was found to be saturable, a hallmark of carrier-mediated transport. nih.gov Similarly, various ester prodrugs of Ganciclovir have shown high uptake potential in ocular tissues. nih.gov

While specific studies on this compound in microglia are not extensively documented, the parent compound, Ganciclovir, has been shown to inhibit the proliferation of activated microglia. kinampark.com The enhanced cellular uptake of a propionate prodrug could potentially lead to higher intracellular concentrations of Ganciclovir in these cells, although this requires direct experimental verification. The strategy of using lipophilic acyl ester prodrugs is aimed at improving permeation across cell membrane barriers, which would be relevant for reaching intracellular targets in both cancer cells and cells of the central nervous system like microglia. nih.gov

Role of Membrane Transporters (e.g., ABC transporters) in Cellular Accumulation and Efflux

The net intracellular concentration of this compound and its active metabolite, Ganciclovir, is regulated by a balance between influx and efflux transporters. While the increased lipophilicity of the prodrug facilitates influx via passive diffusion, it may also become a substrate for efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily. frontiersin.org

Research has shown that Ganciclovir and its more lipophilic derivative can interact with Breast Cancer Resistance Protein (BCRP), an ABC transporter, in human breast cancer cells. nih.gov This interaction can lead to the efflux of the drug from the cancer cells, a common mechanism of chemoresistance. nih.gov It is plausible that this compound, due to its increased lipophilicity, could also be a substrate for BCRP and other ABC transporters like P-glycoprotein (P-gp).

CompoundInteracting Transporter(s)Cell Line/SystemObserved EffectReference
GanciclovirBCRPMCF-7 (Breast Cancer)Interaction suggested by competitive uptake studies. nih.gov
Lipophilic Ganciclovir DerivativeBCRPMCF-7 (Breast Cancer)Interaction suggested by competitive uptake studies. nih.gov
ValganciclovirPEPT1, PEPT2Caco-2, SKPT, Xenopus OocytesCompetitive inhibition of Gly-Sar transport; direct transport observed. nih.gov

Impact of this compound on Cellular Processes (e.g., cell proliferation, gene expression) in vitro

The ultimate therapeutic effect of this compound is realized after its intracellular conversion to Ganciclovir, which is then phosphorylated to its active triphosphate form. drugbank.com Ganciclovir triphosphate acts as a competitive inhibitor of viral DNA polymerase and can be incorporated into the growing DNA chain, leading to the termination of DNA synthesis. drugbank.comresearchgate.net This mechanism is the basis of its antiviral activity and also explains its impact on the proliferation of host cells, particularly rapidly dividing cells like cancer cells.

In vitro studies on the parent compound have demonstrated that Ganciclovir markedly inhibits the synthesis of viral DNA and proteins in a dose-dependent manner. nih.gov It also inhibits the proliferation of mammalian cells, with bone marrow-derived colony-forming cells being particularly sensitive. fda.gov The cytotoxic effects of Ganciclovir are often mediated through the induction of apoptosis, which has been shown to be a late event, occurring in the cell cycle following the one in which the drug was incorporated into the DNA. nih.gov

Studies on various Ganciclovir ester prodrugs have generally shown no increase in cytotoxicity compared to the parent drug, and in some cases, a marked increase in potency against viruses like human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1 and HSV-2). nih.gov For example, long-chain lipid prodrugs of Ganciclovir were found to be safe and non-toxic to ARPE-19 cells (a human retinal pigment epithelial cell line) at concentrations of 100µM. nih.gov

Regarding gene expression, Ganciclovir itself has been reported to have mutagenic properties and can induce chromosomal aberrations. nih.govnih.gov Furthermore, short-chain fatty acids like propionate have been found to act as inhibitors of histone deacetylases (HDACs). mdpi.com This raises the possibility that the propionate moiety, upon cleavage from this compound, could potentially modulate gene expression through epigenetic mechanisms, although this specific effect has not been directly studied for this compound.

CompoundCell LineConcentrationObserved Effect on Cell Viability/ProliferationReference
GanciclovirBone marrow-derived colony-forming cells0.69 to 3.06 µg/mL (CIC50)Inhibition of cell proliferation. fda.gov
Ganciclovir Long Chain Lipid ProdrugsARPE-19100µMSafe and non-toxic. nih.gov
Ganciclovir Diester ProdrugsVariousNot specifiedNo increase in cytotoxicity compared to Ganciclovir. nih.gov

Analytical Methodologies for Research Applications

Spectroscopic and Chromatographic Techniques for Compound Identification and Purity Assessment

The definitive identification and purity evaluation of Ganciclovir (B1264) Mono-O-propionate relies on a combination of advanced spectroscopic and chromatographic methods. These techniques provide detailed information about the molecule's structure and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ganciclovir Mono-O-propionate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the three-dimensional arrangement.

In a typical ¹H NMR spectrum of this compound, specific proton signals would confirm the presence of the propionate (B1217596) group, the ganciclovir backbone, and the linkage between them. phcogj.com Key diagnostic signals would include:

A triplet and a quartet in the aliphatic region, characteristic of the ethyl moiety of the propionate group.

Signals corresponding to the protons on the glycerol-like side chain.

Distinct signals for the purine (B94841) ring protons and the exocyclic amino group protons. phcogj.com

Similarly, ¹³C NMR spectroscopy would be used to identify all unique carbon atoms in the molecule, confirming the presence of the carbonyl carbon from the propionate ester and the carbons of the guanine (B1146940) base and the acyclic side chain. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing definitive structural confirmation. nih.gov The absence of signals corresponding to starting materials or potential side-products in the NMR spectra serves as a primary indicator of compound purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection power of mass spectrometry. It is extensively used for monitoring the progress of the synthesis of this compound and for its quantification. nih.gov

During synthesis, small aliquots of the reaction mixture can be analyzed by LC-MS to track the consumption of reactants and the formation of the desired product. The mass spectrometer can be set to detect the specific mass-to-charge ratio (m/z) of this compound (C₁₂H₁₇N₅O₅, molecular weight: 311.29 g/mol ). lgcstandards.com This allows for real-time monitoring of the reaction's progress and helps in optimizing reaction conditions.

For quantification, a calibration curve is constructed using reference standards of known concentrations. LC-MS, particularly when operated in selected reaction monitoring (SRM) mode with a tandem mass spectrometer (MS/MS), offers exceptional sensitivity and selectivity, allowing for the detection and quantification of trace amounts of the compound. ijpsonline.comnih.gov This is crucial for determining the yield and purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the simultaneous quantification of the prodrug and its primary metabolite, Ganciclovir. researchgate.net The development of a robust HPLC method involves optimizing several parameters to achieve good separation, sharp peaks, and short analysis times. ijpbs.net

A typical method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netmdpi.com The method can be run in either isocratic mode (constant mobile phase composition) or gradient mode (composition changes over time) to ensure the effective separation of the more lipophilic prodrug from the more polar Ganciclovir. researchgate.net UV detection is commonly employed, with the wavelength set to the absorption maximum of the purine chromophore, typically around 254 nm. researchgate.netijpbs.net Method validation according to ICH guidelines ensures the method is linear, accurate, precise, and specific for its intended purpose. ijpbs.netresearchgate.net

The table below summarizes typical parameters that would be defined in an HPLC method for analyzing Ganciclovir and its related compounds.

ParameterExample Condition 1Example Condition 2
Column Oyster C18 (250 x 4.6mm, 5µm) ijpbs.netInertsil ODS C18 (250 x 4.6 mm, 5.0 μm) researchgate.net
Mobile Phase Trifluoroacetic acid buffer:Methanol (80:20), pH 2.5 ijpbs.netAmmonium acetate (B1210297) buffer:Acetonitrile (90:10) researchgate.net
Flow Rate 1.0 mL/min ijpbs.net1.0 mL/min researchgate.net
Detection UV at 254 nm ijpbs.netUV at 245 nm researchgate.net
Column Temp. 30°C ijpbs.net30°C researchgate.net
Internal Standard Acyclovir ijpbs.netNot specified

Utilization of Liquid Chromatography-Mass Spectrometry (LC-MS) for Synthesis Monitoring and Quantification

Bioanalytical Method Validation for Quantification in Biological Matrices

To understand how this compound behaves in a biological system, it must be accurately measured in various biological samples, such as blood, plasma, and tissues. Bioanalytical method validation is the process of demonstrating that a particular analytical method is reliable and reproducible for its intended use in these complex matrices. researchgate.netnih.gov

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound. The development of sensitive and selective bioanalytical assays is a prerequisite for these studies. nih.gov

LC-MS/MS is the gold standard for this purpose due to its superior sensitivity and selectivity, which allows for the accurate quantification of both the prodrug and the parent drug, Ganciclovir, even at very low concentrations. nih.govnih.gov The development process involves:

Sample Preparation: Optimizing extraction techniques (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove interfering components from the biological matrix. nih.gov

Method Optimization: Fine-tuning the chromatographic conditions and mass spectrometric parameters to achieve the best signal-to-noise ratio for the analytes. ijpsonline.com

Validation: A comprehensive validation is performed according to regulatory guidelines (e.g., FDA or EMA) to assess selectivity, linearity, accuracy, precision, recovery, matrix effects, and the stability of the analytes under various conditions (e.g., freeze-thaw cycles, storage). mdpi.comfda.govwho.int

The validation ensures that the data generated from preclinical studies are reliable for making critical decisions about the drug candidate's future. fda.gov

Once a bioanalytical method is validated, it can be applied to quantify this compound and Ganciclovir in samples collected from animal studies. Following administration of the prodrug to animals like rats or mice, biological fluids (e.g., blood, plasma, urine) and tissues (e.g., liver, kidney, brain) are collected at various time points. nih.govnih.gov

The analysis of these samples provides crucial data for constructing concentration-time profiles. For instance, a study in rats demonstrated that after oral administration of a dipeptide ganciclovir prodrug, the prodrug itself was not detected in the blood, indicating rapid and complete metabolism, while the concentration of the parent drug, Ganciclovir, could be monitored over time to determine its bioavailability. nih.gov Similarly, studies measuring drug concentration in specific tissues, such as the cochlea or across the placenta, can confirm that the drug reaches its intended target sites. nih.gov These quantitative data are fundamental to understanding the prodrug's efficiency in delivering the active Ganciclovir to the systemic circulation and target organs. nih.gov

The table below highlights key parameters from validated bioanalytical LC-MS/MS methods used for quantifying Ganciclovir in biological plasma, which would be applicable to studies involving this compound.

ParameterExample Method 1 (Rat Plasma) nih.govExample Method 2 (Human Plasma) ijpsonline.com
Technique LC-MS/MSLC-MS/MS
Internal Standard Acyclovir nih.govDeuterated Ganciclovir (D4-Ganciclovir) ijpsonline.com
Linearity Range 10–10,000 ng/mL nih.gov40.41 - 38205.11 ng/mL (for GAN) ijpsonline.com
Lower Limit of Quantification (LLOQ) 10 ng/mL nih.gov40.41 ng/mL (for GAN) ijpsonline.com
Accuracy (% of nominal) 89.0–109.6% nih.gov101.19% (at LLOQ for GAN) ijpsonline.com
Precision (% CV) 2.0–6.9% nih.gov3.52% (at LLOQ for GAN) ijpsonline.com
Analyte Recovery > 88% nih.gov> 90% ijpsonline.com

Development of Assays for Preclinical Pharmacokinetic and Pharmacodynamic Studies

Application of Isotopically Labeled Analogs in Metabolic and Disposition Studies

A key example is this compound-d5, a deuterated (d5) version of the compound. pharmaffiliates.com This stable isotope-labeled (SIL) analog serves as an ideal internal standard in quantitative bioanalytical methods, typically employing liquid chromatography-mass spectrometry (LC-MS). By adding a known quantity of the SIL analog to a biological sample (like plasma, urine, or tissue homogenate), researchers can accurately measure the concentration of the unlabeled prodrug and its metabolites, correcting for any loss during sample preparation and analysis.

The general methodology for using isotopically labeled compounds in ADME studies involves several steps tandfonline.com:

Synthesis : A version of the drug is synthesized to include an isotopic label, such as Deuterium (²H or D), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) for stable isotopes, or Carbon-14 (¹⁴C) or Tritium (³H) for radioactive isotopes.

Administration : The labeled compound is administered to a test system, which can range from in vitro models like liver microsomes or hepatocytes to in vivo animal models. tandfonline.com

Sample Collection : Biological samples are collected over time.

Analysis : Techniques like LC-MS/MS are used to detect and quantify the parent drug and its metabolites. The unique mass of the labeled compound and its metabolites allows them to be distinguished from endogenous molecules.

This approach enables the precise tracking of the compound's path, from absorption into the bloodstream to its distribution into various tissues, its conversion into the active Ganciclovir, and the eventual excretion of the drug and its metabolites. tandfonline.com While radiolabeled tracers are common in such studies, stable isotopes offer an alternative when concerns about radioactivity exposure exist, for instance, in studies involving pediatric populations or drugs with very long half-lives. tandfonline.com

Techniques for Assessing Prodrug Conversion and Enzymatic Kinetics

This compound is a prodrug designed to be converted into the active antiviral agent, Ganciclovir, within the body. Assessing the rate and extent of this conversion is critical for evaluating its efficacy. This bioconversion is primarily mediated by esterase enzymes present in various tissues and blood. nih.gov A variety of analytical techniques are employed to study the kinetics of this enzymatic hydrolysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring prodrug conversion. medcraveonline.comresearchgate.net Reversed-phase HPLC (RP-HPLC) methods can effectively separate the more lipophilic ester prodrug from the more polar parent drug, Ganciclovir. medcraveonline.com By analyzing samples taken at different time points from an in vitro incubation (e.g., in plasma, serum, or a tissue homogenate), one can quantify the disappearance of the prodrug and the appearance of the active drug. This allows for the calculation of key kinetic parameters, such as the rate of hydrolysis and the half-life of the prodrug under specific biological conditions. medcraveonline.comresearchgate.net

Enzymatic Assays are performed to identify the specific enzymes responsible for the conversion and to characterize their kinetics. For acyl monoester prodrugs of Ganciclovir, enzymes such as acetylcholine (B1216132) esterase and butyrylcholine (B1668140) esterase are known to be involved in the hydrolysis. nih.gov Studies have demonstrated that the rate of this enzymatic conversion is influenced by the structure of the ester promoiety. Research on various Ganciclovir acyl esters has shown that the rate of hydrolysis generally increases with the length of the ester chain, following an approximate order of butyrate (B1204436) > valerate (B167501) > propionate > acetate. nih.gov This information is vital for designing prodrugs with optimal conversion rates.

The table below summarizes key analytical methods and their applications in studying this compound.

Technique Application Key Findings / Parameters Measured References
RP-HPLC Separation and quantification of prodrug and active drug.Purity of synthesized prodrugs; Rate of hydrolysis (t½); Stability studies. medcraveonline.com, researchgate.net
LC-MS/MS High-sensitivity quantification of prodrug and metabolites in biological matrices.Pharmacokinetic profiles; Metabolite identification; Use of SIL analogs for accurate quantification. pharmaffiliates.com, azpharmjournal.com, tandfonline.com
In Vitro Enzymatic Assays Studying conversion in biological media (plasma, tissue homogenates).Identification of converting enzymes (e.g., esterases); Determination of kinetic parameters (Km, Vmax); Comparison of hydrolysis rates between different prodrugs. nih.gov, scirp.org
Spectrophotometry Quantitative analysis of Ganciclovir.Can be used to determine Ganciclovir concentration after conversion from the prodrug. azpharmjournal.com

These analytical methodologies provide a comprehensive framework for characterizing the conversion of this compound to Ganciclovir, ensuring a thorough understanding of its behavior as a prodrug and guiding the development of future antiviral therapies. scirp.org

Research Perspectives on Antiviral Resistance and Transport Mechanisms in Relation to Ganciclovir Mono O Propionate

Molecular Basis of Viral Resistance to Ganciclovir (B1264) and Potential Implications for Prodrugs

Resistance to ganciclovir in cytomegalovirus (CMV) is a significant clinical challenge, primarily arising from mutations in two viral genes: UL97 and UL54. nih.govclinsurggroup.usoup.com

The antiviral activity of ganciclovir is dependent on its conversion to ganciclovir triphosphate. patsnap.comdrugbank.comdrugbank.comnih.gov This process is initiated by a viral-encoded phosphotransferase, the UL97 kinase, in CMV-infected cells. patsnap.compixorize.comnih.gov The resulting ganciclovir monophosphate is then further phosphorylated to the active triphosphate form by cellular kinases. patsnap.comdrugbank.com Ganciclovir triphosphate acts as a competitive inhibitor of the viral DNA polymerase, encoded by the UL54 gene, and its incorporation into the viral DNA leads to chain termination. patsnap.comnih.gov

The most common mechanism of ganciclovir resistance, accounting for over 90% of resistant clinical isolates, involves mutations in the UL97 gene. nih.gov These mutations decrease the efficiency of the initial phosphorylation of ganciclovir, thereby reducing the intracellular concentration of the active antiviral agent. nih.govoup.com Common UL97 mutations associated with ganciclovir resistance include M460V/I, H520Q, C592G, A594V, L595S, and C603W. clinsurggroup.us

Mutations in the UL54 gene, which encodes the viral DNA polymerase, represent a less frequent but also critical mechanism of resistance. nih.govclinsurggroup.us These mutations can confer resistance to ganciclovir and may also lead to cross-resistance with other antiviral agents that target the same enzyme, such as cidofovir (B1669016) and foscarnet. nih.govclinsurggroup.us

As Ganciclovir Mono-O-propionate is a prodrug that is converted to ganciclovir in vivo, it is subject to the same resistance mechanisms. vulcanchem.com The antiviral efficacy of this compound is ultimately dependent on the action of ganciclovir triphosphate. Therefore, viral strains with mutations in the UL97 or UL54 genes would be expected to exhibit cross-resistance to this compound. The development of resistance is often associated with prolonged antiviral therapy. nih.gov

Table 1: Common Mutations Associated with Ganciclovir Resistance

Gene Common Mutations Consequence
UL97 M460V/I, H520Q, C592G, A594V, L595S, C603W Decreased phosphorylation of ganciclovir
UL54 Various mutations in functional domains Altered DNA polymerase with reduced affinity for ganciclovir triphosphate

In Vitro Models for Studying Emergence of Resistance to Ganciclovir and its Derivatives

The study of antiviral resistance relies heavily on in vitro models that allow for the selection and characterization of resistant viral strains. A common method involves the serial passage of a laboratory strain of CMV, such as AD169, in cell culture in the presence of increasing concentrations of the antiviral drug. asm.org This process mimics the selective pressure that leads to the emergence of resistance in a clinical setting.

Once resistant strains are isolated, they can be characterized both phenotypically and genotypically. Phenotypic assays, such as plaque reduction assays, determine the concentration of the drug required to inhibit viral replication by 50% (IC50). oup.comchemsrc.com A significant increase in the IC50 value for the selected strain compared to the wild-type virus confirms resistance. oup.com

Genotypic analysis involves sequencing the UL97 and UL54 genes to identify specific mutations responsible for resistance. nih.gov Recombinant phenotyping, where specific mutations are introduced into a wild-type viral background, can definitively link a particular mutation to the resistance phenotype. asm.org

In vitro models using lymphoblastoid cells have also been employed to study the pharmacodynamics of ganciclovir, examining the relationship between drug concentration, duration of exposure, and antiviral effect. asm.orgresearchgate.net Such models can be adapted to investigate the emergence of resistance to ganciclovir and its derivatives like this compound. These studies can help in optimizing dosing strategies to maximize antiviral efficacy while minimizing the risk of resistance development. asm.org

Table 2: In Vitro Models for Ganciclovir Resistance Studies

Model Application Key Findings
Serial passage in cell culture Selection of resistant viral strains Isolation of CMV strains with mutations in UL97 and UL54 genes. asm.org
Plaque reduction assay Phenotypic characterization of resistance Determination of IC50 values to quantify the level of resistance. oup.com
Genotypic analysis Identification of resistance mutations Sequencing of UL97 and UL54 genes to detect specific mutations. nih.gov
Pharmacodynamic models Optimization of dosing strategies Studying the interplay between drug concentration, exposure time, and antiviral effect to potentially minimize resistance. asm.orgresearchgate.net

Role of Cellular Transport Systems in Modulating Antiviral Efficacy and Resistance

The efficacy of antiviral drugs is not only determined by their interaction with viral targets but also by their ability to enter and accumulate within host cells. Cellular transport systems play a critical role in this process.

For ganciclovir and its prodrugs, several cellular transporters have been implicated in their uptake and efflux. The oral bioavailability of ganciclovir is low, which led to the development of prodrugs like valganciclovir, the L-valyl ester of ganciclovir. drugbank.comresearchgate.net Valganciclovir is a substrate for the peptide transporters PEPT1 and PEPT2, which are expressed in the intestine and kidney, respectively. researchgate.net This active transport mechanism significantly enhances the oral absorption of ganciclovir. researchgate.net While this compound is also a prodrug, the specific transporters involved in its uptake have not been as extensively studied as those for valganciclovir.

Efflux transporters, such as the ATP-binding cassette (ABC) transporters, can actively pump drugs out of cells, thereby reducing their intracellular concentration and antiviral effect. Multidrug-resistance protein 4 (MRP4), encoded by the ABCC4 gene, has been shown to efflux ganciclovir and its metabolites. pharmgkb.orgnih.gov Similarly, the breast cancer resistance protein (BCRP), encoded by the ABCG2 gene, has been implicated in the efflux of ganciclovir. pharmgkb.orgnih.gov Overexpression of these transporters could potentially contribute to reduced efficacy of ganciclovir and its prodrugs.

The interplay between uptake and efflux transporters can therefore modulate the intracellular concentration of the active ganciclovir triphosphate, influencing both its antiviral activity and the potential for the development of resistance. Understanding how this compound interacts with these cellular transport systems is an important area for future research to optimize its therapeutic use.

Table 3: Cellular Transporters Involved in Ganciclovir and Prodrug Disposition

Transporter Gene Function Implication for Ganciclovir/Prodrugs
PEPT1 SLC15A1 Uptake Enhances oral absorption of valganciclovir. researchgate.net
PEPT2 SLC15A2 Uptake Involved in renal transport of valganciclovir. researchgate.net
MRP4 ABCC4 Efflux Pumps ganciclovir and its metabolites out of cells, potentially reducing efficacy. pharmgkb.orgnih.gov
BCRP ABCG2 Efflux Implicated in the efflux of ganciclovir. pharmgkb.orgnih.gov

Future Research Directions and Unexplored Academic Avenues

Exploration of Novel Delivery Systems and Formulations for Preclinical Research

Beyond the prodrug approach itself, the formulation of Ganciclovir (B1264) Mono-O-propionate into novel delivery systems presents a significant opportunity to further enhance its therapeutic potential in preclinical settings. The development of advanced formulations can address challenges related to solubility, stability, and targeted delivery.

One promising avenue is the use of cyclodextrins . These cyclic oligosaccharides can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility and stability. nih.gov Research has indicated that combining ganciclovir prodrugs with hydroxypropyl-β-cyclodextrin (HP-β-CD) can lead to significant improvements in their chemical and enzymatic stability. nih.gov Future studies should focus on formulating Ganciclovir Mono-O-propionate with various cyclodextrins and evaluating the impact on its solubility, stability, and subsequent bioavailability in preclinical models.

Another area of exploration is the development of lipid-based delivery systems , such as nanoemulsions and solid lipid nanoparticles. The synthesis of long-chain acyl ester derivatives of ganciclovir has been explored to improve lipophilicity and bioavailability. medcraveonline.com Formulating this compound within these lipid carriers could protect it from premature degradation and facilitate its transport across biological membranes.

The design of pathotropic targeted gene delivery systems also represents a novel, albeit more complex, approach. google.com While not directly a formulation of the compound itself, this strategy involves using viral vectors to deliver genes encoding enzymes that can activate a prodrug like ganciclovir at the site of disease.

Delivery SystemPotential Advantages for this compound
CyclodextrinsEnhanced aqueous solubility and stability. nih.gov
Lipid-Based NanocarriersImproved lipophilicity and protection from degradation. medcraveonline.com
Pathotropic Targeted SystemsSite-specific activation of the prodrug. google.com

Advanced Computational Modeling Approaches in Prodrug Design and Prediction of Pharmacological Profiles

The integration of advanced computational modeling techniques offers a powerful tool for accelerating the design and development of ganciclovir prodrugs, including this compound. These in silico methods can predict the pharmacokinetic and pharmacodynamic properties of novel compounds, reducing the reliance on extensive and time-consuming experimental studies.

Physiologically Based Pharmacokinetic (PBPK) modeling is a particularly relevant approach. PBPK models integrate physicochemical drug properties and in vitro data to simulate the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. A PBPK model has been successfully developed for ganciclovir and its well-known prodrug, valganciclovir, incorporating factors like esterase conversion and active transport processes. nih.gov Future research should focus on developing a specific PBPK model for this compound. This would allow for the prediction of its pharmacokinetic profile in various preclinical species and could help in optimizing dosing regimens for further studies.

Machine learning (ML) algorithms are also emerging as a valuable tool in pharmacology. ML models can be trained on existing pharmacokinetic data to predict drug exposure with a high degree of accuracy. For instance, XGBoost ML models have been used to accurately estimate the area under the concentration-time curve (AUC) for ganciclovir from limited sampling. nih.gov Applying similar ML approaches to this compound could facilitate therapeutic drug monitoring in preclinical studies.

Furthermore, computational approaches can be used to refine the SAR of ganciclovir prodrugs by predicting how different promoieties will interact with metabolizing enzymes and viral targets.

Interdisciplinary Research Integrating Medicinal Chemistry, Virology, and Pharmacological Sciences

The successful development of this compound and other ganciclovir prodrugs necessitates a highly interdisciplinary research approach. The seamless integration of medicinal chemistry, virology, and pharmacological sciences is paramount to advancing these compounds from the laboratory to potential clinical applications.

Medicinal chemists are essential for the rational design and synthesis of novel ganciclovir prodrugs. researchgate.net Their expertise is crucial in modifying the chemical structure of the promoiety to achieve the desired balance of lipophilicity, solubility, and enzymatic lability.

Virologists play a critical role in evaluating the antiviral efficacy of these new compounds. In vitro assays against various strains of CMV and other herpesviruses are necessary to determine the potency of the prodrugs and the regenerated ganciclovir. nih.govnih.gov

Pharmacologists are responsible for characterizing the pharmacokinetic and pharmacodynamic properties of the prodrugs in preclinical models. nih.gov This includes studying their absorption, distribution, metabolism, and excretion, as well as their therapeutic effects and potential toxicities.

The synergy between these disciplines is what drives the iterative process of prodrug development. For example, pharmacokinetic data generated by pharmacologists can inform medicinal chemists on how to further refine the chemical structure of the prodrug to improve its bioavailability. Similarly, virological findings on antiviral potency can guide the selection of the most promising candidates for further pharmacological evaluation. The development of protease-activated prodrugs of ganciclovir is a prime example of such interdisciplinary collaboration, where the prodrug is designed to be selectively activated by a viral enzyme. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.